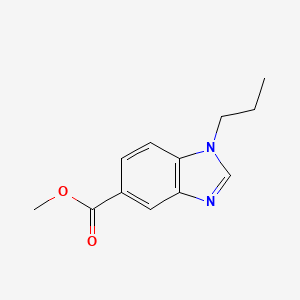

Methyl 1-propylbenzoimidazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 1-propylbenzoimidazole-5-carboxylate” is a chemical compound with the CAS Number: 1355247-11-8 . It has a molecular weight of 218.26 and its IUPAC name is methyl 1-propyl-1H-benzimidazole-5-carboxylate .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis

The molecular formula of “this compound” is C12H14N2O2 . The InChI Code is 1S/C12H14N2O2/c1-3-6-14-8-13-10-7-9 (12 (15)16-2)4-5-11 (10)14/h4-5,7-8H,3,6H2,1-2H3 .科学的研究の応用

Chromatographic Analysis

Methyl 1-propylbenzoimidazole-5-carboxylate and similar compounds are analyzed using chromatographic techniques. For instance, a study by Al-Kurdi et al. (1999) developed a high-performance liquid chromatography method for determining methyl-5-benzoyl-2-benzimidazole carbamate (a related compound) and its degradation product in pharmaceutical forms, demonstrating the importance of such techniques in pharmaceutical analysis (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).

Structural and Fluorescent Characterizations

In the field of materials science, benzimidazole derivatives are utilized to assemble metal-organic frameworks. Yao, Che, and Zheng (2008) used benzimidazole-5-carboxylate in creating one- and two-dimensional Cd(II) metal-organic frameworks, highlighting its role in the development of new materials with unique structural and luminescent properties (Yao, Che, & Zheng, 2008).

Hydrogen Bond Analysis

This compound's structural characteristics, particularly its hydrogen bonding patterns, are studied to understand its crystallographic properties. Portilla et al. (2007) analyzed the hydrogen-bonded chains and sheets in methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate, contributing to the field of crystallography (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Agricultural Applications

In agriculture, benzimidazole derivatives, closely related to this compound, are used in developing nanoparticle-based fungicide delivery systems. Campos et al. (2015) studied the use of methyl-2-benzimidazole carbamate in polymeric and solid lipid nanoparticles for sustained release in agricultural applications, indicating its role in improving plant protection strategies (Campos, Oliveira, da Silva, Pascoli, Pasquôto, Lima, Abhilash, & Fernandes Fraceto, 2015).

Biological Activity

Benzimidazole derivatives are also evaluated for their biological activities, such as their potential use in cancer treatment. Gowda et al. (2009) synthesized novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and evaluated them as potential chemotherapeutic agents, demonstrating their anti-leukemic effects (Gowda, Kavitha, Chiruvella, Joy, Rangappa, & Raghavan, 2009).

Electrochemical Characteristics

The electrochemical properties of benzimidazole carbamates are studied to understand their behavior in different chemical environments. Gibson et al. (2016) investigated the electrochemical oxidation characteristics of albendazole, a compound related to this compound, providing insights into its behavior in biological systems (Gibson, Mazzochette, Chege, Kahi, Kamau, & Mugweru, 2016).

Safety and Hazards

将来の方向性

Benzimidazole and its derivatives, including “Methyl 1-propylbenzoimidazole-5-carboxylate”, have shown promise in various fields, particularly in medicinal chemistry . Future research may focus on exploring its potential therapeutic applications and improving its bioactivities by modifying its functional groups .

特性

IUPAC Name |

methyl 1-propylbenzimidazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-3-6-14-8-13-10-7-9(12(15)16-2)4-5-11(10)14/h4-5,7-8H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSBSKFTQSOEAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C=CC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742749 |

Source

|

| Record name | Methyl 1-propyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-11-8 |

Source

|

| Record name | Methyl 1-propyl-1H-benzimidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 1-Amino-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B596224.png)

![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B596237.png)

![tert-butyl 4-oxo-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B596238.png)